![molecular formula C11H22ClNO2 B1435692 Oxan-4-yl(piperidin-4-yl)methanol hydrochloride CAS No. 1803572-37-3](/img/structure/B1435692.png)
Oxan-4-yl(piperidin-4-yl)methanol hydrochloride
Overview
Description
“Oxan-4-yl(piperidin-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1803572-37-3 . Its IUPAC name is piperidin-4-yl (tetrahydro-2H-pyran-4-yl)methanol hydrochloride . The molecular weight of this compound is 235.75 .
Molecular Structure Analysis
The Inchi Code for “Oxan-4-yl(piperidin-4-yl)methanol hydrochloride” is1S/C11H21NO2.ClH/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10;/h9-13H,1-8H2;1H
. This code provides a unique representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “Oxan-4-yl(piperidin-4-yl)methanol hydrochloride” include a molecular weight of 235.75 . The compound is a salt . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.Scientific Research Applications
Potential HIV Treatment
A series of novel piperidin-4-ol derivatives, which may include “Oxan-4-yl(piperidin-4-yl)methanol hydrochloride”, were designed and synthesized for potential treatment of HIV. These compounds were characterized by various analytical methods and evaluated for their efficacy .
Synthesis of Biologically Active Piperidines
The piperidine nucleus is a common structure in many biologically active compounds. Research has been conducted on synthesizing new piperidine derivatives, including those with an oxan-4-yl group, for potential use in drug discovery .
Preparation of Dendrimers
4-Piperidinemethanol, which is structurally related to “Oxan-4-yl(piperidin-4-yl)methanol hydrochloride”, has been used in the preparation of desferrioxamine B (DFO) containing third-generation triazine dendrimers .
Future Directions
The future directions for “Oxan-4-yl(piperidin-4-yl)methanol hydrochloride” are not specified in the web search results. It’s worth noting that the compound is available for purchase for pharmaceutical testing , which suggests it may have potential applications in drug development or other areas of research.
properties
IUPAC Name |
oxan-4-yl(piperidin-4-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c13-11(9-1-5-12-6-2-9)10-3-7-14-8-4-10;/h9-13H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEINCBAEZYJBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2CCOCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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